molecular formula C20H13Cl2N3OS B2947706 (E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile CAS No. 683258-80-2

(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2947706
CAS No.: 683258-80-2
M. Wt: 414.3
InChI Key: DKIWVDYBXGTMTL-GXDHUFHOSA-N
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Description

The compound (E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a thiazole core substituted at position 4 with a 2,4-dichlorophenyl group and an amino-linked 4-acetylphenyl moiety in the E-configuration. Such structural attributes are common in bioactive molecules, particularly in pharmaceuticals and agrochemicals, where thiazole and acrylonitrile motifs are leveraged for their electronic and steric properties .

Properties

IUPAC Name

(E)-3-(4-acetylanilino)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3OS/c1-12(26)13-2-5-16(6-3-13)24-10-14(9-23)20-25-19(11-27-20)17-7-4-15(21)8-18(17)22/h2-8,10-11,24H,1H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKIWVDYBXGTMTL-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N/C=C(\C#N)/C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with an appropriate amine under reflux conditions.

    Coupling Reaction: The thiazole derivative is then coupled with 4-acetylphenylamine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

    Acrylonitrile Formation: The final step involves the reaction of the coupled product with acrylonitrile under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

(E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Materials Science: The compound is explored for its use in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Research: It is used as a probe to study protein-ligand interactions and enzyme kinetics.

Mechanism of Action

The mechanism of action of (E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting cellular processes. The pathways involved may include signal transduction pathways and metabolic pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, F, acetyl) on the phenyl rings enhance resonance stabilization and influence π-π stacking in crystal structures .

Physicochemical Properties

  • Crystallinity : Isostructural compounds (e.g., ) crystallize in triclinic systems with planar conformations, except for substituents like fluorophenyl groups oriented perpendicularly, disrupting planarity. The acetyl group in the target compound may similarly affect crystal packing .
  • Solubility : Dichlorophenyl and acetyl groups reduce aqueous solubility compared to fluorophenyl or methoxy-substituted analogues, necessitating formulation strategies for drug delivery .

Biological Activity

The compound (E)-3-((4-acetylphenyl)amino)-2-(4-(2,4-dichlorophenyl)thiazol-2-yl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. Its structural components suggest various mechanisms of action, making it a candidate for further investigation.

Chemical Structure

The compound can be described by the following structural formula:

 E 3 4 acetylphenyl amino 2 4 2 4 dichlorophenyl thiazol 2 yl acrylonitrile\text{ E 3 4 acetylphenyl amino 2 4 2 4 dichlorophenyl thiazol 2 yl acrylonitrile}

This structure includes:

  • An acrylonitrile moiety, which is known for its reactivity.
  • A thiazole ring, which contributes to its biological activity.
  • A dichlorophenyl group that may enhance its lipophilicity and cellular uptake.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines. The presence of electron-withdrawing groups like dichloro substituents has been associated with enhanced anticancer activity.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHT29 (colon cancer)1.61 ± 1.92
Compound BJurkat (leukemia)1.98 ± 1.22
(E)-3...VariousTBDCurrent Study

The structure-activity relationship (SAR) indicates that modifications on the phenyl ring significantly affect the anticancer efficacy, suggesting that the compound may exhibit similar properties.

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. Compounds with similar structures have demonstrated activity against bacteria and fungi, indicating that this compound may possess broad-spectrum antimicrobial effects.

CompoundBacterial Strain TestedActivity LevelReference
Compound CStaphylococcus aureusModerate
Compound DEscherichia coliHigh
(E)-3...TBDTBDCurrent Study

The presence of polar functional groups in the structure enhances interaction with microbial membranes, potentially leading to increased efficacy.

Case Studies and Research Findings

  • Cytotoxicity Assays : In vitro studies conducted on various human cancer cell lines demonstrated that compounds similar to (E)-3... exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics like doxorubicin .
  • Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, as evidenced by increased levels of pro-apoptotic factors .
  • Antimicrobial Efficacy : In a study assessing thiazole derivatives against common pathogens, several compounds displayed promising results with MIC values lower than those of established antibiotics .

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